molecular formula C12H19BN2O4S B1434258 (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704095-84-0

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1434258
CAS No.: 1704095-84-0
M. Wt: 298.17 g/mol
InChI Key: FGHYYXLOCMFFLV-UHFFFAOYSA-N
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Description

Historical Context of Phenylboronic Acids and Sulfonyl Derivatives

The historical development of phenylboronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis of a boronic acid through the treatment of diethylzinc with triethylborate, ultimately yielding ethylboronic acid upon atmospheric oxidation. However, the first specific preparation of phenylboronic acid was documented by Michaelis and Becker in 1880, who synthesized benzeneboronyl dichloride by heating boron trichloride with diphenyl mercury at elevated temperatures between 180 and 200 degrees Celsius in sealed reaction vessels. The hydrolysis of this intermediate provided benzeneboronic acid, establishing the foundational synthetic methodology that would later evolve into contemporary preparation methods.

The development of modern phenylboronic acid synthesis was significantly advanced through the introduction of organometallic approaches, particularly the reaction of phenylmagnesium bromide with trimethyl borate to form the corresponding ester, followed by hydrolysis to yield the target boronic acid. This methodology represented a substantial improvement in both yield and practical applicability compared to earlier synthetic routes. Alternative synthetic strategies emerged involving the reaction of phenyllithium with borate esters, though these approaches typically provided lower yields than the Grignard-based methods.

The emergence of sulfonyl derivatives as medicinally relevant compounds parallels the development of boronic acid chemistry, with sulfonamides achieving particular prominence following their introduction as the first systematic antibiotics in the 1930s. The discovery of sulfanilamide as the active metabolite of Prontosil rubrum by Tréfouël, later confirmed by Fuller in 1937, catalyzed an extensive research effort that resulted in the synthesis and evaluation of more than 5400 sulfonamide derivatives over subsequent decades. This expansive investigation established sulfonyl-containing compounds as a dominant class of therapeutic agents, occupying six decades of pharmaceutical development throughout the past century.

The convergence of boronic acid and sulfonyl chemistry represents a more recent development, driven by the recognition that hybrid molecules incorporating multiple pharmacophoric elements can exhibit enhanced biological activity and improved selectivity profiles. The synthesis of sulfonyl-substituted phenylboronic acids has emerged as a specialized area of research, with particular emphasis on their application in affinity chromatography and enzyme inhibition studies. These compounds demonstrate unique physical-chemical properties, including modified acidity constants that facilitate their operation under physiological conditions while maintaining their characteristic Lewis acid behavior.

Structural Significance of Piperazinyl-Sulfonyl-Phenylboronic Acid Compounds

The molecular architecture of (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid encompasses several structurally significant elements that contribute to its distinctive properties and biological activity profile. The compound possesses the molecular formula C₁₂H₁₉BN₂O₄S with a molecular weight of 298.17 grams per mole, incorporating a boronic acid functional group attached to a substituted aromatic ring system. The systematic name of the compound, [2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid, reflects the positional relationships between the constituent functional groups within the molecular framework.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₉BN₂O₄S
Molecular Weight 298.17 g/mol
Chemical Abstracts Service Number 1704095-84-0
Density 1.4 ± 0.1 g/cm³
Boiling Point 502.5 ± 60.0 °C at 760 mmHg
Flash Point 257.7 ± 32.9 °C
Exact Mass 298.115845
Vapor Pressure 0.0 ± 1.4 mmHg at 25°C

The boronic acid moiety within the molecular structure exhibits the characteristic planar geometry associated with trigonal boron centers, featuring an empty p-orbital that confers Lewis acid properties to the compound. This structural feature enables the formation of reversible covalent interactions with nucleophilic species, particularly hydroxyl-containing molecules such as diols and amino acids containing serine or threonine residues. The sp²-hybridized boron atom maintains bond angles approximating 120 degrees, consistent with the planar molecular geometry observed in related phenylboronic acid derivatives.

The sulfonyl functional group within the compound adopts a tetrahedral geometry around the sulfur center, with the sulfur atom bonded to two oxygen atoms, the aromatic ring, and the piperazine nitrogen atom. This arrangement creates a highly polarized environment that contributes to the compound's overall electronic properties and influences its interaction with biological targets. The sulfonyl group serves as both an electron-withdrawing substituent that modifies the electronic properties of the aromatic ring and as a structural linker that positions the piperazine moiety in a specific spatial orientation relative to the boronic acid group.

The methylpiperazine substituent introduces additional structural complexity through its six-membered saturated heterocyclic ring containing two nitrogen atoms in the 1,4-positions. The presence of the methyl group on one of the piperazine nitrogen atoms creates an asymmetric environment that may contribute to enhanced selectivity in biological interactions. Piperazine derivatives have demonstrated significant potential as biologically active compounds, with their combination with boronic acid groups resulting in novel biological activities that exceed those of the individual components.

The positional arrangement of substituents on the aromatic ring creates a unique substitution pattern that influences both the electronic properties and the three-dimensional shape of the molecule. The methyl group occupying the 2-position relative to the boronic acid provides steric bulk that may influence the accessibility of the boron center to incoming nucleophiles. The sulfonyl-piperazine substituent at the 5-position creates a significant spatial extension from the aromatic ring, potentially facilitating interactions with extended binding sites on target proteins.

Research Objectives and Scientific Relevance

The scientific investigation of this compound is primarily motivated by its demonstrated activity as an enzyme inhibitor, particularly against serine proteases, which represent a large and therapeutically important class of enzymes. Serine proteases participate in numerous physiological processes including blood coagulation, immune system function, digestion, and cellular signaling, making them attractive targets for pharmaceutical intervention. The boronic acid functional group provides a mechanism for reversible covalent binding to the active site serine residue through formation of a tetrahedral boronate ester intermediate, which mimics the transition state of the natural proteolytic reaction.

Research objectives in this area encompass the development of structure-activity relationships that correlate molecular modifications with changes in enzyme inhibitory potency and selectivity. The presence of the methylpiperazine-sulfonyl substituent provides opportunities for systematic structural variation to optimize binding affinity and selectivity for specific protease targets. The combination of multiple pharmacophoric elements within a single molecule represents an approach to achieving improved pharmaceutical properties compared to simpler boronic acid derivatives.

The scientific relevance of this compound extends beyond its immediate biological activity to encompass broader themes in medicinal chemistry, including the development of boron-containing pharmaceuticals and the exploration of hybrid molecular architectures. The increasing acceptance of boron as a viable element for drug design has been facilitated by successful examples of boron-containing drugs that have achieved regulatory approval and demonstrated clinical efficacy. The evolution of boron medicinal chemistry has been supported by advances in synthetic methodology, particularly through the development of the Suzuki-Miyamura coupling reaction, which has provided access to diverse boronic acid derivatives.

Table 2: Research Applications and Significance Areas for Boronic Acid Derivatives

Application Area Significance Related Compounds Reference
Enzyme Inhibition Serine protease targeting Bortezomib, Ixazomib
Cross-Coupling Chemistry Carbon-carbon bond formation Phenylboronic acid derivatives
Sugar Recognition Glycoprotein interactions Benzoxaboroles
Neutron Capture Therapy Cancer treatment Boron cluster compounds
Antimicrobial Activity Antifungal and antibacterial Tavaborole, Crisaborole

The utility of boronic acids in organic synthesis, particularly through cross-coupling reactions such as the Suzuki-Miyamura reaction, has established these compounds as versatile synthetic intermediates. The reaction between boronic acids and organic halides in the presence of palladium catalysts provides a reliable method for carbon-carbon bond formation, enabling the construction of complex molecular architectures required for pharmaceutical development. This synthetic versatility supports the preparation of diverse analogs for structure-activity relationship studies and the development of optimized therapeutic candidates.

Contemporary research in boron medicinal chemistry has demonstrated that boronic acid derivatives can exhibit low intrinsic toxicity while maintaining potent biological activity. The ultimate degradation of boronic acids to boric acid, which is readily eliminated from biological systems, contributes to their favorable safety profiles and supports their classification as environmentally benign compounds. This combination of efficacy and safety has motivated increased interest in boronic acid derivatives as pharmaceutical candidates across multiple therapeutic areas.

Properties

IUPAC Name

[2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHYYXLOCMFFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155190
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704095-84-0
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704095-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Method: Lithiation Followed by Boronation

One of the primary and well-documented methods for preparing this compound involves the lithiation of a brominated precursor followed by reaction with a boron reagent. The process can be summarized as follows:

Step Description Reagents/Conditions Notes
1 Preparation of brominated precursor (2-methyl-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl bromide Starting material Usually commercially available or synthesized via sulfonylation of 4-methylpiperazine with appropriate aryl bromide
2 Lithiation of bromide n-Butyllithium (1.6 M in hexane), dry tetrahydrofuran (THF), temperature: -78°C, inert atmosphere (argon or nitrogen) Slow addition of nBuLi to maintain temperature below -78°C; stirring for 1 hour ensures complete lithiation
3 Boronation Triisopropyl borate added dropwise at -78°C, stirred 45 min at -78°C Converts aryllithium intermediate to boronate ester
4 Hydrolysis and work-up Addition of aqueous NaOH solution, stirring at room temperature for 12 hours; acidification with HCl to pH 1, extraction of impurities; readjust pH to 7, extraction of product Removal of boronate ester protecting groups and isolation of boronic acid

This method yields the target boronic acid as a colorless solid with a typical yield of approximately 61%.

Reaction Conditions and Solvent Systems

  • Solvent: Dry tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize organolithium intermediates and dissolve both organic and inorganic reagents effectively.
  • Temperature: Strict temperature control at -78°C during lithiation and boronation steps is crucial to prevent side reactions and decomposition.
  • Atmosphere: An inert atmosphere (argon or nitrogen) is maintained throughout to avoid moisture and oxygen interference.
  • Work-up: Sequential pH adjustments and extractions with ethyl acetate allow for purification without chromatographic steps.

Alternative Synthetic Routes and Catalytic Processes

While the lithiation-boronation route is standard, related palladium-catalyzed cross-coupling methods (e.g., Suzuki–Miyaura coupling) are commonly employed in the synthesis of related arylboronic acids:

  • Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) to couple aryl halides with boronic acid derivatives.
  • Bases like potassium carbonate or sodium carbonate in polar aprotic solvents (acetonitrile, alcohols, ethers).
  • Reaction temperatures typically range from 70°C to 80°C.
  • These methods are more common for assembling complex biphenyl or heterobiaryl systems but can be adapted for preparing functionalized boronic acids with sulfonylpiperazine substituents.

However, for the specific compound , the lithiation-boronation approach remains the most direct and efficient.

Purification and Characterization

  • The crude product obtained after extraction is often used without further purification, but recrystallization or chromatography can be employed for higher purity.
  • Characterization techniques include:

Summary Table of Preparation Method

Parameter Details
Starting material 2-Methyl-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl bromide
Key reagents n-Butyllithium, triisopropyl borate, NaOH, HCl
Solvent Dry tetrahydrofuran (THF)
Temperature -78°C (lithiation and boronation), room temperature (work-up)
Atmosphere Inert (argon or nitrogen)
Yield ~61%
Purification Acid-base extraction, optional recrystallization
Characterization NMR, MS, melting point

Scientific Research Applications

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial for its potential use as an enzyme inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS: 1704080-61-4)
  • Structure : Differs by a methoxy group at the 2-position instead of methyl.
  • Molecular Weight : 314.166 g/mol (C₁₂H₁₉BN₂O₅S) .
b. (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS: 1704121-45-8)
  • Structure : Features fluorine at position 2 and methyl at position 4 .
  • Molecular Weight : 316 g/mol (C₁₂H₁₈BFN₂O₄S) .
  • Impact : Fluorine’s electron-withdrawing nature may enhance stability and alter pKa (predicted pKa ~7.6 for similar fluorinated analogs) . The shifted methyl group could sterically hinder interactions in catalytic processes.

Heterocyclic Modifications

a. (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic Acid (CAS: 1704122-13-3)
  • Structure : Lacks the 4-methyl group on the piperazine ring.
  • Molecular Weight : 284.14 g/mol (identical to the target compound) .
b. (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic Acid (CAS: 1704096-91-2)
  • Structure : Replaces piperazine with 4-hydroxypiperidine .
  • Molecular Weight: 299.12 g/mol (C₁₁H₁₅BFNO₅S) .
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but possibly reducing membrane permeability.

Positional Isomerism

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic Acid (CAS: 1704073-49-3)
  • Molecular Weight : 238.07 g/mol (C₁₁H₁₆BFN₂O₂) .
  • Impact : The absence of the sulfonyl group simplifies the structure, reducing molecular weight and polarity. This compound may exhibit faster pharmacokinetic clearance compared to sulfonyl-containing analogs.

Compounds with Alternative Electron-Withdrawing Groups

a. Benzo[c][1,2,5]oxadiazole and Thiadiazole Derivatives (Compounds 21–23 in )
  • Structure : Replace the sulfonamide group with nitro-substituted benzooxadiazole/thiadiazole .
b. (2-Methyl-5-((trifluoromethyl)sulfonyl)phenyl)boronic Acid
  • Structure : Features a trifluoromethylsulfonyl group instead of piperazinylsulfonyl.
  • Impact : The trifluoromethyl group enhances lipophilicity and electron withdrawal, favoring reactions requiring high electrophilicity but possibly increasing toxicity risks .

Key Comparative Data

Compound (CAS) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
1704063-62-6 (Target) 2-Me, 5-(4-Me-piperazinylsulfonyl) 284.14 High solubility; cross-coupling, drug design
1704080-61-4 2-OMe, 5-(4-Me-piperazinylsulfonyl) 314.16 Enhanced electron density; sensor tech
1704121-45-8 2-F, 4-Me, 5-(4-Me-piperazinylsulfonyl) 316.00 Improved stability; potential CNS agents
1704096-91-2 2-F, 5-(4-OH-piperidinylsulfonyl) 299.12 Hydrogen bonding; aqueous-phase reactions
1704073-49-3 3-F, 5-(4-Me-piperazinyl) 238.07 Low polarity; rapid pharmacokinetics

Biological Activity

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, with the CAS number 1704095-84-0, is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

The molecular formula of this compound is C13H18B N3O2S, with a molecular weight of 275.18 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Boronic acids, including this compound, are recognized for their ability to inhibit proteasomes and certain enzymes involved in cellular signaling pathways. The presence of the piperazine moiety enhances the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown cytotoxic effects against prostate cancer cells. In one study, boronic compounds were tested on PC-3 prostate cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 µM. Specifically:

CompoundConcentration (µM)Cell Viability (%)
B5533
B7544

These results indicate that while the compounds effectively reduce cancer cell viability, they maintain higher viability in healthy cells (71% for healthy cells treated with B5 and 95% for B7) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that it exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 mm to 13 mm depending on the microorganism and concentration used .

Case Studies

  • Prostate Cancer Treatment : A study evaluating the effects of boronic acid derivatives on prostate cancer cells revealed that these compounds could selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
  • Antimicrobial Efficacy : Another study explored the effectiveness of boronic acids against drug-resistant bacteria. The results indicated that these compounds could inhibit growth in strains resistant to conventional antibiotics, suggesting a potential role in treating infections caused by resistant pathogens .

Q & A

Basic Questions

Q. What are common synthetic routes for (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or sulfonylation of an aryl halide precursor.
  • Step 2 : Miyaura borylation to install the boronic acid group using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)).
  • Step 3 : Suzuki-Miyaura cross-coupling for further functionalization, requiring optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DME/water mixtures) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Intermediate purification often employs column chromatography or recrystallization.

Q. How is the purity and structural identity of this compound confirmed?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹¹B NMR to verify substituent positions and boronic acid integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELX .
  • HPLC : Purity assessment (>95%) with UV detection at 254 nm .

Q. What safety protocols are essential during handling?

  • PPE : Gloves, lab coat, goggles, and respiratory protection in fume hoods.
  • Waste Management : Segregate boronic acid waste for specialized disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for derivatives of this compound?

  • Variables to Test :

  • Catalyst Systems : Compare Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig ligands.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) vs. ethers (e.g., THF).
  • Base Selection : Test inorganic (e.g., K₂CO₃) vs. organic bases (e.g., Et₃N).
    • Monitoring : Use ¹⁹F NMR (if fluorinated analogs are synthesized) or in-situ IR spectroscopy to track coupling progress .

Q. How does the sulfonyl-piperazinyl group influence stability under oxidative conditions?

  • Experimental Design :

  • Expose the compound to H₂O₂ (1–5 equiv) in buffered aqueous solutions (pH 7.4).
  • Monitor oxidation via LC-MS and ¹¹B NMR to detect boronic acid → phenol conversion.
  • Key Finding : Piperazinyl sulfonyl groups may stabilize the boronic acid by reducing electron density on the aromatic ring, slowing oxidation .

Q. What strategies address low aqueous solubility in biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Increase solubility via boronate-diol ester formation with mannitol or sorbitol at pH >8 .
  • Prodrug Design : Synthesize pinacol boronate esters for improved lipophilicity .

Q. How do substituents (methyl, sulfonyl, piperazinyl) affect reactivity in cross-coupling reactions?

  • Electronic Effects :

  • Methyl Group : Electron-donating effect enhances boronic acid stability but may reduce coupling rates.
  • Sulfonyl-Piperazinyl : Electron-withdrawing nature activates the aryl ring for nucleophilic substitution but may sterically hinder Pd catalyst access .
    • Experimental Validation : Compare coupling rates with analogs lacking substituents using kinetic studies .

Q. What computational methods predict regioselectivity in sulfonation reactions?

  • Tools :

  • DFT Calculations : Model sulfonyl group orientation and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states.
    • Validation : Correlate computational predictions with experimental regioselectivity data from X-ray structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

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